molecular formula C4H12NO2PS B14676588 Phosphoramidothioic acid, N-methyl-, O-isopropyl ester CAS No. 35944-84-4

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester

Cat. No.: B14676588
CAS No.: 35944-84-4
M. Wt: 169.19 g/mol
InChI Key: GOJZIJSNLBSSCK-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester is an organophosphorus compound with significant applications in various fields. This compound is known for its unique chemical properties and its role in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester can be synthesized through the esterification reaction between phosphoramidothioic acid and isopropyl alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced catalysts and controlled environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidothioic esters .

Scientific Research Applications

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, N-methyl-, O-isopropyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase, which is crucial for nerve function .

Comparison with Similar Compounds

Phosphoramidothioic acid, N-methyl-, O-isopropyl ester can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and applications.

Properties

CAS No.

35944-84-4

Molecular Formula

C4H12NO2PS

Molecular Weight

169.19 g/mol

IUPAC Name

N-[hydroxy(propan-2-yloxy)phosphinothioyl]methanamine

InChI

InChI=1S/C4H12NO2PS/c1-4(2)7-8(6,9)5-3/h4H,1-3H3,(H2,5,6,9)

InChI Key

GOJZIJSNLBSSCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(NC)O

Origin of Product

United States

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